1,3-Dimethylcyclobutane-1-carbaldehyde
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Overview
Description
1,3-Dimethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O. It is characterized by a cyclobutane ring substituted with two methyl groups and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,3-dimethylcyclobutane with an oxidizing agent can yield the desired aldehyde. The reaction conditions typically include controlled temperature and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the cyclobutane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: 1,3-Dimethylcyclobutane-1-carboxylic acid.
Reduction: 1,3-Dimethylcyclobutanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
1,3-Dimethylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The cyclobutane ring’s strained structure also makes it reactive in certain conditions, facilitating ring-opening reactions and other transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.
1,2-Dimethylcyclobutane-1-carbaldehyde: The position of the methyl groups affects the compound’s chemical behavior.
Cyclopentane-1-carbaldehyde: A larger ring size alters the compound’s reactivity and stability.
Uniqueness
1,3-Dimethylcyclobutane-1-carbaldehyde is unique due to the specific positioning of the methyl groups on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1,3-dimethylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-7(2,4-6)5-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPZZPKPWAJTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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